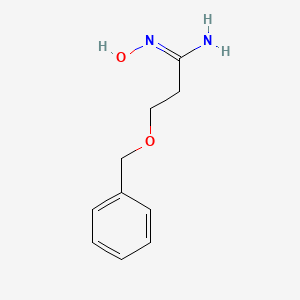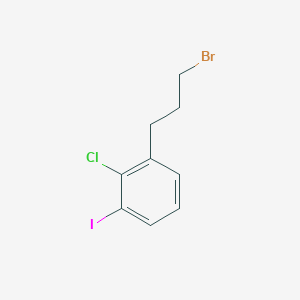
1-(3-Bromopropyl)-2-chloro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis. The unique combination of halogens in its structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-3-iodobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The process can be summarized as follows:
Halogenation: The benzene ring is first chlorinated and iodinated using appropriate halogenating agents such as chlorine gas and iodine monochloride.
Alkylation: The halogenated benzene is then subjected to Friedel-Crafts alkylation using 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer, crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, iodine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the halogenated compound to hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-2-chloro-3-iodobenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-iodobenzene involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to inhibition or modification of their function. The pathways involved include:
Covalent Bond Formation: The halogen atoms can react with nucleophilic groups such as thiols, amines, or hydroxyls.
Electrophilic Attack: The compound can act as an electrophile, attacking electron-rich sites in biomolecules.
相似化合物的比较
1-(3-Bromopropyl)-2-chloro-3-iodobenzene can be compared with other halogenated benzene derivatives:
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-(3-Bromopropyl)-3-iodobenzene: The position of the chlorine and iodine atoms is swapped, affecting its chemical behavior.
1-(3-Bromopropyl)-2,4-dichlorobenzene: Contains an additional chlorine atom, leading to increased electrophilicity.
The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct reactivity and versatility in various chemical transformations.
属性
分子式 |
C9H9BrClI |
|---|---|
分子量 |
359.43 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-chloro-3-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
InChI 键 |
PLKCXCQLOZTNPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)Cl)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



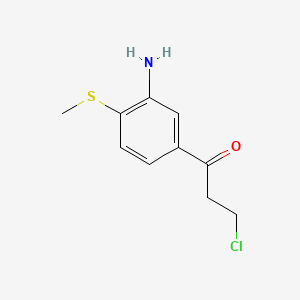

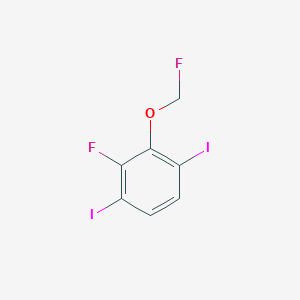
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
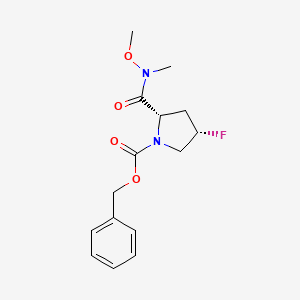
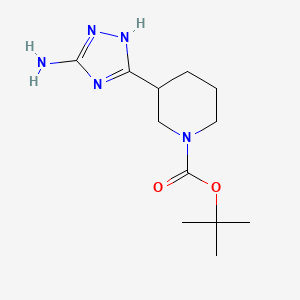

![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)


